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Compound of Interest

Compound Name: 2,6-Diethoxypyridine
CAS No.: 13472-57-6
Cat. No.: B172836
Get Quote
. J

This document provides an in-depth technical guide on 2,6-Diethoxypyridine (CAS No.
13472-57-6), a key heterocyclic building block for researchers, medicinal chemists, and
professionals in drug development. Moving beyond a simple data sheet, this guide elucidates
the core chemical principles governing its synthesis, reactivity, and application, offering field-
proven insights into its strategic use in complex molecular design.

Core Molecular Identity and Physicochemical Profile

2,6-Diethoxypyridine is a symmetrically substituted pyridine derivative. The introduction of two
electron-donating ethoxy groups at the C2 and C6 positions fundamentally influences the
electronic properties and reactivity of the pyridine core, making it a versatile intermediate in
organic synthesis.

Chemical Structure

Caption: Chemical structure of 2,6-Diethoxypyridine.

Physicochemical and Spectroscopic Data
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The properties of 2,6-Diethoxypyridine are summarized below. This data is critical for reaction

planning, purification, and structural confirmation.

Property Value Source/Notes
CAS Number 13472-57-6 -
Molecular Formula CoH13NO:2 -
Molecular Weight 167.21 g/mol [11[2]
Colorless to pale yellow clear Based on analogous
Appearance -
liquid compounds[3]
- ) ] Estimated based on similar
Boiling Point ~220-225 °C (estimated)
structures
) ) Estimated based on similar
Density ~1.05 g/cm?3 (estimated)
structures
N Soluble in most organic Based on analogous
Solubility

solvents

compounds[3]

H NMR (CDCls, 400 MHz)

o (ppm) = 7.4 (t, 1H), 6.2 (d,
2H), 4.3 (q, 4H), 1.4 (t, 6H)

Predicted based on structure &
data for 2,6-
dimethoxypyridine[4]

13C NMR (CDCls, 100 MHz)

o (ppm) = 163, 139, 105, 61,
15

Predicted based on

established chemical shifts[5]

SMILES

CCOC1=CC=CC(0OCC)=N1

[1]

Synthesis and Mechanism: A Strategic Approach

The synthesis of 2,6-Diethoxypyridine is most efficiently achieved via Nucleophilic Aromatic

Substitution (SnAr), a cornerstone reaction in heterocyclic chemistry. The choice of starting

material is critical for yield and purity.

Recommended Synthetic Pathway: SnhAr Reaction
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The preferred industrial and laboratory-scale synthesis involves the reaction of 2,6-
dichloropyridine with an excess of sodium ethoxide.[6][7] This pathway is favored due to the
high reactivity of the chlorinated precursor and the commercial availability of the starting
materials.[2][8][9]

The causality for this choice rests on the electronic nature of the pyridine ring. The
electronegative nitrogen atom and the two chlorine atoms render the C2 and C6 positions
highly electron-deficient and thus exceptionally susceptible to attack by strong nucleophiles like
the ethoxide ion.[10][11]

Nucleophilic Attack

2,6-Dichloropyridine at C2/C6

Loss of CI-
(Aromatization

Meisenheimer Complex
(Transition State)

2,6-Diethoxypyridine |——-===— Sodium Chloride (NaCl)

Sodium Ethoxide (NaOEt)
in Ethanol (EtOH)

Click to download full resolution via product page

Caption: Synthetic workflow for 2,6-Diethoxypyridine via SrAr.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating through clear in-process controls and defined
endpoints.

Materials:

2,6-Dichloropyridine (1.0 eq)

Sodium metal (2.2 eq)

Anhydrous Ethanol (sufficient volume to dissolve reactants)

Toluene (for azeotropic removal of water if necessary)

Standard laboratory glassware, reflux condenser, magnetic stirrer, and heating mantle

Procedure:

© 2026 BenchChem. All rights reserved. 3/10 Tech Support


https://pdf.benchchem.com/45/Application_Notes_and_Protocols_for_the_Use_of_2_6_Dichloropyridine_in_Pharmaceutical_Synthesis.pdf
https://en.wikipedia.org/wiki/2,6-Dichloropyridine
https://patents.google.com/patent/CN104478794A/en
https://patents.google.com/patent/US5112982A/en
https://patentimages.storage.googleapis.com/a9/2f/ac/007aed28f9c163/EP0300430B1.pdf
https://chemistry.stackexchange.com/questions/69201/regioselectivity-of-an-amination-reaction-of-2-6-dichloro-3-nitropyridine
https://www.youtube.com/watch?v=yjNj-DhG_F4
https://www.benchchem.com/product/b172836/docs?utm_src=pdf-body-img#2-6-diethoxypyridine-a-technical-guide-for-advanced-synthesis-and-application
https://www.benchchem.com/product/b172836/docs?utm_src=pdf-body#2-6-diethoxypyridine-a-technical-guide-for-advanced-synthesis-and-application
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b172836?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Preparation of Sodium Ethoxide (Causality: In-situ generation of a strong, anhydrous
nucleophile is critical to prevent side reactions like hydrolysis of the starting material). Under
an inert atmosphere (e.g., Nitrogen or Argon), carefully add sodium metal (2.2 eq) in small
portions to anhydrous ethanol at 0-10 °C. Allow the sodium to react completely until a clear
solution of sodium ethoxide is formed.

o Reaction Setup: To the freshly prepared sodium ethoxide solution, add 2,6-dichloropyridine
(1.0 eq) dropwise. An exothermic reaction may be observed.

o Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-8
hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC)
or Gas Chromatography (GC) by observing the disappearance of the 2,6-dichloropyridine
spot/peak. The formation of a white precipitate (NaCl) is a visual indicator of reaction
progression.

o Work-up and Isolation: After cooling to room temperature, carefully quench the reaction with
water. The ethanol is removed under reduced pressure. The aqueous residue is then
extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic
layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

 Purification: The solvent is removed from the organic extract via rotary evaporation. The
crude product is then purified by vacuum distillation to yield 2,6-diethoxypyridine as a clear
liquid. Purity should be confirmed by GC-MS and NMR spectroscopy.

Chemical Reactivity and Synthetic Utility

The dual ethoxy groups of 2,6-diethoxypyridine dictate its reactivity, creating a platform for
further molecular elaboration.

Electrophilic Aromatic Substitution (EAS)

Unlike the parent pyridine, which is highly resistant to EAS, the electron-donating nature of the
two ethoxy groups activates the ring.[12] Resonance analysis indicates that the electron
density is highest at the C3, C5, and C4 positions. Strong electrophiles will preferentially
substitute at the C3 and C5 positions. The C4 position (para to the nitrogen) is less favored due
to steric hindrance and electronic effects. To further enhance reactivity for weaker electrophiles,
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oxidation to the corresponding N-oxide can be employed, which further increases electron
density in the ring.[13]

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for C-H functionalization. While the ethoxy groups
are moderate directing groups, lithiation using strong, hindered bases like n-Butyllithium (n-
BuLi) or Lithium Diisopropylamide (LDA) at low temperatures is expected to occur at the C3
position.[14] The resulting 3-lithiated intermediate can be trapped with various electrophiles
(e.g., aldehydes, ketones, COz, alkyl halides) to introduce a wide range of functional groups.
This regiospecificity is driven by the coordination of the lithium cation to both the ring nitrogen
and one of the ethoxy oxygen atoms, directing the deprotonation to the adjacent C3 position.
[15]

Reactivity Profile

2,6-Diethoxypyridine
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e
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Caption: Key reaction pathways for functionalizing 2,6-Diethoxypyridine.
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Applications in Drug Discovery and Medicinal
Chemistry

The 2,6-disubstituted pyridine scaffold is a privileged structure in medicinal chemistry,
appearing in numerous biologically active compounds.[16] 2,6-Diethoxypyridine serves as a
valuable precursor for introducing this core motif. Its utility is analogous to that of 2,6-
dimethoxypyridine, which is a known intermediate in the synthesis of the proton pump inhibitor
Pantoprazole.[3] The ethoxy groups can be retained in the final molecule or serve as
placeholders that can be later hydrolyzed to the corresponding 2,6-dihydroxypyridine
derivative.[1][17]

The strategic value of this building block lies in its ability to participate in cross-coupling
reactions or further functionalization (as described in Section 3) to build complex molecular
architectures necessary for achieving high target affinity and specificity in drug candidates.[18]

Safety, Handling, and Storage

Proper handling of 2,6-Diethoxypyridine is essential for laboratory safety. The following
guidelines are based on data for structurally similar compounds.[3][19]

GHS Hazard Information

Pictogram Signal Word Hazard Statements

H302: Harmful if swallowed.

H315: Causes skin irritation.
Warning H319: Causes serious eye

irritation. H335: May cause

respiratory irritation.

(Note: GHS classification is based on data for analogous compounds and should be confirmed
with a specific Safety Data Sheet (SDS) from the supplier.)

Recommended Procedures

o Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear
appropriate Personal Protective Equipment (PPE), including safety goggles with side shields,
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chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid breathing vapors or mist. Wash
hands thoroughly after handling.[3]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible
materials such as strong oxidizing agents and strong acids. Storage under an inert
atmosphere (e.g., nitrogen) is recommended to maintain purity.[1]

Disposal: Dispose of contents and container in accordance with local, regional, and national
regulations. Do not allow to enter drains or waterways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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